molecular formula C16H16ClNO2 B184504 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide CAS No. 5813-69-4

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B184504
CAS RN: 5813-69-4
M. Wt: 289.75 g/mol
InChI Key: NUXAPQGXRHEUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, also known as Etizolam, is a chemical compound that belongs to the thienodiazepine class. It has been used in scientific research for its unique pharmacological properties, including anxiolytic, sedative, hypnotic, and anticonvulsant effects.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been widely used in scientific research for its pharmacological properties. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. This makes it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has also been used in animal models to investigate the effects of stress on the central nervous system.

Mechanism Of Action

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By enhancing GABA activity, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide produces its anxiolytic, sedative, and anticonvulsant effects.

Biochemical And Physiological Effects

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It also has anticonvulsant properties, making it useful in the treatment of epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been shown to have a short half-life and is rapidly metabolized in the liver.

Advantages And Limitations For Lab Experiments

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It has a high potency and is effective at low doses, which makes it a cost-effective tool for research. It also has a shorter half-life than other benzodiazepines, which allows for more precise dosing. However, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has limitations as well. It has a high potential for abuse and dependence, which makes it difficult to use in human studies. It can also cause respiratory depression and other adverse effects at high doses.

Future Directions

The use of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in scientific research is still evolving, and there are many future directions for its use. One area of interest is the development of new drugs that target the GABA receptor system. Another area of interest is the investigation of the effects of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide on different types of anxiety disorders, such as social anxiety disorder and post-traumatic stress disorder. Additionally, there is a need for further research into the potential risks and benefits of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
Conclusion
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, or 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, is a chemical compound that has been used in scientific research for its unique pharmacological properties. It has anxiolytic, sedative, hypnotic, and anticonvulsant effects, making it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. While 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has advantages for use in lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the potential benefits and risks of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide involves the reaction between 2-(4-chlorophenyl)acetic acid and 2-aminoethoxybenzene in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide. The purity and yield of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide can be improved through various purification techniques, including recrystallization, column chromatography, and HPLC.

properties

CAS RN

5813-69-4

Product Name

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C16H16ClNO2/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

NUXAPQGXRHEUJT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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